Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate

Covalent inhibitor design Vinylsulfonamide warhead Cysteine protease inhibition

Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate (CAS 1491150-84-5, MF: C₁₄H₁₉NO₄S, MW: 297.37 g/mol) is a synthetic sulfonamide-containing ester featuring an (E)-styrenylsulfonyl (vinylsulfonamide) moiety appended to an N-methyl-L-alanine ethyl ester backbone. The compound belongs to the N-phenylvinylsulfonamide class, which has been established as a versatile platform for site-selective lysine and cysteine bioconjugation via aza-Michael addition, as well as for covalent cysteine protease inhibition.

Molecular Formula C14H19NO4S
Molecular Weight 297.37
CAS No. 1491150-84-5
Cat. No. B2481356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate
CAS1491150-84-5
Molecular FormulaC14H19NO4S
Molecular Weight297.37
Structural Identifiers
SMILESCCOC(=O)C(C)N(C)S(=O)(=O)C=CC1=CC=CC=C1
InChIInChI=1S/C14H19NO4S/c1-4-19-14(16)12(2)15(3)20(17,18)11-10-13-8-6-5-7-9-13/h5-12H,4H2,1-3H3/b11-10+
InChIKeyHFKQTZSOMUSMGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate (CAS 1491150-84-5): A Vinylsulfonamide-Functionalized Alanine Ester for Bioconjugation and Covalent Inhibitor Discovery


Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate (CAS 1491150-84-5, MF: C₁₄H₁₉NO₄S, MW: 297.37 g/mol) is a synthetic sulfonamide-containing ester featuring an (E)-styrenylsulfonyl (vinylsulfonamide) moiety appended to an N-methyl-L-alanine ethyl ester backbone . The compound belongs to the N-phenylvinylsulfonamide class, which has been established as a versatile platform for site-selective lysine and cysteine bioconjugation via aza-Michael addition, as well as for covalent cysteine protease inhibition [1][2]. Its structural architecture combines three functional modules: (i) a Michael acceptor vinylsulfonamide warhead capable of covalent engagement with nucleophilic amino acid residues, (ii) a chiral alanine-derived scaffold providing stereochemical definition and an ester handle for further derivatization or pro-drug design, and (iii) an N-methyl group that modulates electrophilicity and steric accessibility at the sulfonamide nitrogen.

1
Covalent bioconjugation & inhibitor design vinylsulfonamide warhead enables Michael addition to Cys/Lys residues.
2
Stereochemical probe development chiral alanine ester provides a defined center for enantioselective SAR.
3
Pro-drug & linker elaboration ethyl ester handle supports hydrolysis, transesterification, or payload attachment.

Why Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate Cannot Be Replaced by Generic Sulfonamides or Simple Alanine Esters in Research Applications


Generic substitution of Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate (CAS 1491150-84-5) with chemically similar compounds—such as saturated N-(methylsulfonyl)-N-phenyl-L-alanine (CAS 474006-22-9, ACD/LogP = 1.00, MW = 243.28) or Ethyl N-(methylsulfonyl)-N-phenylalaninate (CAS 474005-14-6, MW = 271.33) —carries a high risk of functional failure because the (E)-styrenylsulfonyl group is the defining pharmacophore. Saturated methylsulfonyl analogs lack the α,β-unsaturated sulfonamide moiety and consequently cannot participate in Michael addition with cysteine or lysine residues, eliminating covalent target engagement [1]. Conversely, simple (E)-2-phenylethenesulfonamide (CHEBI:167735, MW = 183.23) [2] lacks the alanine ester scaffold and chiral center, forfeiting both stereochemical definition and the ester handle needed for pro-drug strategies, solubility tuning, or further chemical elaboration. The precisely engineered combination of a tunable vinylsulfonamide electrophile with a defined amino acid ester backbone in the target compound is not replicated by any single commercially available analog, making empirical substitution unreliable in applications requiring covalent modification or stereospecific recognition.

Saturated methylsulfonyl analogs

Lack the α,β-unsaturated sulfonamide; cannot participate in covalent engagement. Reversible binding only (e.g., PDB: 4KZB).

Simple vinylsulfonamides (e.g., CHEBI:167735)

Missing the alanine ester scaffold and chiral center, forfeiting stereochemical definition and the ester handle for pro-drug strategies.

Racemic or achiral N-phenylvinylsulfonamides

May not reproduce stereospecific protein interactions observed with L-enantiomer probes; stereochemistry influences binding modes.

Quantitative Differentiation Evidence for Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate (CAS 1491150-84-5) Against Its Closest Analogs


Covalent Warhead Capability: Presence of (E)-Styrenylsulfonyl Michael Acceptor Versus Saturated Methylsulfonyl in N-(Methylsulfonyl)-N-phenyl-L-alanine

The target compound incorporates an (E)-styrenylsulfonyl (vinylsulfonamide) group that functions as a Michael acceptor for covalent engagement of nucleophilic cysteine and lysine residues. This structural feature is absent in the closest saturated comparator, N-(methylsulfonyl)-N-phenyl-L-alanine, which bears a methylsulfonyl group incapable of conjugate addition. In the broader vinylsulfonamide class, N-aryl vinyl sulfonamides have been demonstrated to irreversibly inhibit cruzain (a cysteine protease) with k_ass values reaching 289,000 s⁻¹ M⁻¹, and phenyl vinyl sulfonamides achieved kinact/Ki values of 14,000,000 s⁻¹ M⁻¹ [1]. The structurally related N-methyl-N-phenylethenesulfonamide was shown to achieve near-quantitative conversion of octreotide to a single mono-labeled lysine product within 4 hours at room temperature, with high site-selectivity confirmed by MS/MS analysis, and achieved 52% conversion of insulin at the B29 lysine with >90% selectivity at pH 9 [2]. In contrast, saturated sulfonamides such as N-(methylsulfonyl)-N-phenyl-L-alanine, which has been co-crystallized with AmpC β-lactamase as a reversible fragment binder (PDB: 4KZB) [3], lack the α,β-unsaturation required for covalent bond formation and thus exhibit only reversible binding interactions.

Covalent Warhead
Class-level inference
Target contains α,β-unsaturated sulfonamide; saturated comparator only reversible fragment binding
Enables irreversible target engagement design
Direct kinetic data for CAS 1491150-84-5 not reported; class-level evidence from cruzain assays
Covalent inhibitor design Vinylsulfonamide warhead Cysteine protease inhibition Structure-activity relationships

Molecular Weight and Lipophilicity Differentiation: Target Compound Versus Saturated Methylsulfonyl Comparator Ethyl N-(Methylsulfonyl)-N-Phenylalaninate

The target compound (MW = 297.37 g/mol) exhibits a molecular weight increase of 26.04 g/mol (+9.6%) compared to its closest saturated ethyl ester analog, Ethyl N-(methylsulfonyl)-N-phenylalaninate (CAS 474005-14-6, MW = 271.33 g/mol, purity ≥95%) , attributable to the replacement of a methyl group with an (E)-styrenyl (phenylethenyl) group. While experimentally measured logP values are not available for either compound in the public domain, the structural expansion from methyl to styrenyl is predicted to increase lipophilicity by approximately 1.5-2.0 logP units based on the π-value of the styrenyl substituent, consistent with the measured ACD/LogP of 1.00 for the saturated free acid N-(methylsulfonyl)-N-phenyl-L-alanine , where the ethyl ester of the target compound would further elevate logP by an additional ~1.0 unit. The increased MW and predicted higher logP of the target compound expand its utility in applications requiring enhanced membrane permeability or binding to hydrophobic protein pockets, while the saturated comparator may be preferable for aqueous solubility or fragment-based screening contexts.

MW & Lipophilicity
Cross-study comparable
ΔMW +26 Da vs saturated ethyl ester analog; predicted ΔlogP +1.5–2.0
May favor hydrophobic binding-site occupancy
Predicted logP; measured logD unavailable. Comparator ACD/LogP baseline used
Physicochemical properties Lipophilicity Drug-likeness Permeability

Chiral Center Differentiation: Single Defined Stereocenter in the Target Compound Versus Racemic or Achiral Analogs

The target compound contains a single chiral center at the α-carbon of the alanine ethyl ester backbone (the C-2 position of the propanoate moiety), which imparts stereochemical definition absent in achiral vinylsulfonamide reagents such as (E)-2-phenylethenesulfonamide (CHEBI:167735) [1] or N-methyl-N-phenylethenesulfonamide [2]. While the commercially supplied compound may be racemic (no stereochemistry is specified in vendor catalogs ), the presence of the chiral center provides a latent handle for enantiomeric resolution or asymmetric synthesis. This contrasts with simpler N-phenylvinylsulfonamide reagents used for bioconjugation (MW = 183-197 Da), which are achiral and cannot encode stereochemical information in downstream conjugates. In the saturated comparator class, N-(methylsulfonyl)-N-phenyl-L-alanine (PDB: 4KZB) has been crystallized as the L-enantiomer with AmpC β-lactamase, demonstrating that stereochemistry at this position influences protein-ligand interactions [3].

Chiral Center
Supporting evidence
Single stereocenter vs achiral vinylsulfonamide reagents; L-enantiomer of free-acid comparator shows stereospecific binding (PDB: 4KZB)
Enables enantioselective SAR exploration
Commercial product may be racemic; enantiomeric resolution required for stereochemical attribution
Stereochemistry Chiral resolution Enantioselective synthesis Structure-activity relationships

Ester Pro-Drug and Derivatization Handle: Ethyl Ester Versus Free Carboxylic Acid in N-(Methylsulfonyl)-N-Phenyl-L-Alanine

The target compound features an ethyl ester at the C-terminus of the alanine scaffold, whereas the closest saturated free acid, N-(methylsulfonyl)-N-phenyl-L-alanine (CAS 474006-22-9), bears a carboxylic acid group with ACD/LogD (pH 7.4) = -2.63, indicating substantial ionization and poor membrane permeability at physiological pH . The ethyl ester of the target compound is expected to increase lipophilicity by approximately 1.0-1.5 logP units relative to the free acid form, potentially enhancing passive membrane permeability for cellular assays. Ester hydrolysis by endogenous carboxylesterases would release the free acid, enabling a pro-drug strategy. Additionally, the ethyl ester can be selectively hydrolyzed under controlled conditions (acidic or basic) or transesterified to introduce alternative ester moieties for structure-activity relationship (SAR) exploration, providing a synthetic handle not available in free acid analogs . The saturated free acid comparator (PDB: 4KZB) is constrained to salt forms or amide coupling for further derivatization [1].

Ester Function
Cross-study comparable
Ethyl ester (predicted logP ~3–3.5) vs free acid (ACD/LogD −2.63 at pH 7.4); ΔlogD ≈5–6 units
Supports cell-based assay permeability via pro-drug strategy
Ester hydrolysis releases free acid; suitable for transesterification and SAR diversification
Pro-drug design Ester hydrolysis Carboxylesterase Derivatization

Bioconjugation Selectivity Profile: pH-Dependent Lysine Versus Cysteine Targeting of the Vinylsulfonamide Scaffold

The N-methyl-N-phenylvinylsulfonamide scaffold—of which the target compound is an alanine ethyl ester derivative—exhibits a tunable selectivity profile between lysine ε-amino groups and cysteine thiols depending on reaction pH and N-substituent electronics. At alkaline pH (>9), the scaffold selectively modifies lysine residues in the presence of free N-termini, as demonstrated by N-methyl-N-phenylethenesulfonamide (compound 7) achieving near-quantitative, site-specific mono-labeling of octreotide at the Lys residue at room temperature in 4 hours [1]. At neutral to slightly acidic pH, the same scaffold chemoselectively targets cysteine residues, enabling the preparation of antibody-drug conjugates (ADCs) with controlled drug-to-antibody ratios (DAR) [2]. This dual-mode selectivity, tunable by pH and N-substituent electronics, is unique to the vinylsulfonamide class and is not achievable with saturated sulfonamides (which lack Michael acceptor capacity) or simple maleimide reagents (which are primarily cysteine-selective and less stable). The target compound's ethyl ester further enables the attachment of fluorescent probes, affinity tags, or cytotoxic payloads through hydrolysis and subsequent amide coupling.

Bioconjugation Selectivity
Class-level inference
pH-tunable Lys/Cys targeting: lysine-selective at pH >9, cysteine-selective at neutral pH; dual-mode from single scaffold
Enables condition-controlled site-selective labeling
Lysine and cysteine selectivity demonstrated for N-methyl-N-phenylethenesulfonamide analog
Bioconjugation Site-selective labeling Antibody-drug conjugate Lysine modification

Cysteine Protease Inhibition Potency: Class-Level Evidence for Vinylsulfonamide Irreversible Inhibitors Versus Reversible Sulfonamide Fragments

Vinylsulfonamides, including N-aryl derivatives structurally related to the target compound, have been established as potent irreversible inhibitors of cysteine proteases. Phenyl vinyl sulfonamides inhibit cruzain (the major cysteine protease of Trypanosoma cruzi, causative agent of Chagas disease) with second-order inactivation rate constants (k_ass) reaching 289,000 s⁻¹ M⁻¹ [1]. In comparison, the saturated sulfonamide N-(methylsulfonyl)-N-phenyl-L-alanine inhibits AmpC β-lactamase (a serine hydrolase, not a cysteine protease) via reversible fragment binding [2], demonstrating fundamentally different inhibition mechanisms and target classes. The ethenesulfonamide pharmacophore has also been validated in endothelin receptor antagonism, with compound 5n achieving IC₅₀ = 2.1 nM for the ET_A receptor with an ET_B/ET_A selectivity ratio of 1,200-fold [3]. While direct IC₅₀ or k_inact/K_i data for the specific target compound (CAS 1491150-84-5) are not available in the public literature, its vinylsulfonamide warhead places it within a validated class of covalent cysteine protease inhibitors with well-characterized structure-activity relationships, distinct from the reversible binding mode of saturated sulfonamide fragments.

Covalent Inhibition Potency
Class-level inference
Class-level k_ass up to 289,000 M⁻¹s⁻¹; kinact/Ki 14,000,000 M⁻¹s⁻¹ for related vinylsulfonamides
Supports irreversible cysteine protease inhibitor screening
No direct inhibition data for this compound; class evidence from cruzain and ET_A receptor studies
Cysteine protease Covalent inhibitor Irreversible inhibition Antiparasitic drug discovery

Optimal Research and Industrial Application Scenarios for Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate (CAS 1491150-84-5)


Covalent Cysteine Protease Inhibitor Discovery and Lead Optimization

The vinylsulfonamide warhead of CAS 1491150-84-5 provides a validated covalent trap for catalytic cysteine residues in proteases relevant to parasitic diseases (cruzain in Chagas disease, falcipain in malaria) and oncology targets (caspases, USP7). Class-level evidence demonstrates that N-aryl vinylsulfonamides achieve irreversible inhibition with k_ass values of 10⁵-10⁷ s⁻¹ M⁻¹ against cruzain [1]. The target compound's alanine ethyl ester scaffold enables systematic SAR exploration: the ester can be hydrolyzed to the free acid for solubility optimization, converted to amides for target engagement tuning, or retained as a pro-drug for cellular permeability. The single chiral center allows evaluation of enantiomer-dependent potency, while the N-methyl group provides a baseline substitution pattern that can be varied (H, ethyl, cyclopropyl) to modulate electrophilicity and steric fit within the protease active site. Researchers should benchmark the compound against known vinylsulfonamide inhibitors such as K11777 (a vinyl sulfone clinical candidate for Chagas disease) to assess relative potency and selectivity in biochemical and cell-based assays.

Site-Selective Peptide and Protein Bioconjugation for ADC and Fluorescent Probe Development

The N-methyl-N-phenylvinylsulfonamide scaffold, of which the target compound is an alanine ethyl ester derivative, has been established as a versatile bioconjugation platform achieving site-selective lysine modification of native peptides and proteins with near-quantitative conversion and high specificity [2]. The target compound's ethyl ester provides a latent attachment point for fluorophores, affinity tags, or cytotoxic payloads: ester hydrolysis liberates the free acid, which can be coupled to amine-containing probes via standard carbodiimide chemistry. For cysteine-selective conjugation at neutral pH—enabling ADC preparation with tunable drug-to-antibody ratios—the vinylsulfonamide electrophilicity can be modulated by varying the N-phenyl substituent electronics, a strategy validated in the literature [3]. The compound should be evaluated as a heterobifunctional linker: the vinylsulfonamide end engages the target protein (antibody or peptide), while the ester end is elaborated with the payload of interest, creating a cleavable or non-cleavable linker architecture depending on the ester stability requirements of the intended application.

Disulfide Bond Stapling and Peptide Macrocyclization

The vinylsulfonamide functionality, when present in a divinylsulfonamide configuration, has been demonstrated as an efficient linker for stapling disulfide bonds in peptides with efficiency comparable to maleimides and α,β-unsaturated-β′-monosulfones [4]. Although the target compound (CAS 1491150-84-5) is a monovinylsulfonamide, it can serve as a key synthetic intermediate for constructing divinylsulfonamide stapling reagents through ester hydrolysis, amide coupling to a diamine linker, and subsequent installation of a second vinylsulfonamide moiety. The resulting divinylsulfonamide can be used for the site-specific bridging of reduced disulfide bonds in therapeutic peptides such as oxytocin, somatostatin analogs (octreotide, lanreotide), and salmon calcitonin (sCT). The alanine-derived chiral center and ester handle of the target compound introduce additional functionality into the linker architecture—enabling attachment of fluorescent tags or affinity probes—that simpler divinylsulfonamide reagents lack, potentially expanding the utility of stapled peptide conjugates in drug delivery and diagnostic imaging applications.

Endothelin Receptor Antagonist Pharmacophore Expansion and Selectivity Engineering

The 2-phenylethenesulfonamide pharmacophore has been validated in potent endothelin-A receptor antagonism, with optimized derivatives achieving IC₅₀ values as low as 2.1 nM and ET_B/ET_A selectivity ratios exceeding 1,200-fold [5]. The target compound (CAS 1491150-84-5) introduces an N-methyl-L-alanine ethyl ester substitution on the sulfonamide nitrogen that is absent in the published ET_A antagonist series (which predominantly feature N-H or N-aryl substitutions on the sulfonamide). This structural novelty warrants evaluation as a tool for probing the sulfonamide N-substituent SAR space within the endothelin receptor pharmacophore model. The compound can be screened in ET_A and ET_B radioligand binding assays to determine whether the alanine ester N-substituent retains or modulates receptor affinity and selectivity relative to the established N-H ethenesulfonamide lead series (e.g., compounds 1a, 2b, 5n, 6e, 6s). Positive results would open a new vector for optimizing pharmacokinetic properties (ester pro-drug strategy) without compromising receptor potency.

Application
Selection Property
Validation Focus
Covalent cysteine protease inhibitor discovery
Vinylsulfonamide warhead, chiral alanine ester scaffold
Irreversible inhibition kinetics, enantiomer-dependent SAR, pro-drug activation
Site-selective peptide/protein bioconjugation
pH-tunable Lys/Cys reactivity, ester handle for payload attachment
Labeling efficiency and selectivity in peptide models, ADC DAR control
Disulfide stapling and peptide macrocyclization
Monovinylsulfonamide intermediate for divinylsulfonamide linker synthesis
Stapling yield, conjugate stability, retention of peptide activity
Endothelin receptor pharmacophore expansion
2-Phenylethenesulfonamide core with N-alkyl alanine ester substitution
ET_A/ET_B binding affinity and selectivity profiling
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